molecular formula C24H32N4O2S B2728079 1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899949-77-0

1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2728079
CAS RN: 899949-77-0
M. Wt: 440.61
InChI Key: LVKMJIWDURVZOF-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C24H32N4O2S and its molecular weight is 440.61. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis

1-(2-(Diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is used in the synthesis of polymers. Miyamoto et al. (1995) described the polymerization of similar monomers to produce polyureas, showcasing the compound's utility in developing new polymeric materials (Miyamoto et al., 1995).

Melanin Biosynthesis Inhibition

Satoru et al. (1985) explored the structure-activity relationship of various substituted quinazolinones as melanin biosynthesis inhibitors. They found that compounds with a benzo-bicyclic ring system, similar to the mentioned compound, exhibited significant activity against melanin production (Satoru et al., 1985).

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines, including derivatives similar to the mentioned compound, and evaluated them as potential antimicrobial agents. These compounds demonstrated efficacy against various bacterial and fungal strains, indicating their potential in antimicrobial research (Desai et al., 2007).

Anticancer Activity

Alafeefy et al. (2015) developed novel quinazolinone derivatives, structurally similar to the mentioned compound, as analogs of anticancer agents. They demonstrated remarkable antitumor activity against various cancer cell lines, highlighting the compound's potential in cancer treatment research (Alafeefy et al., 2015).

Crystal Structure Analysis

Rimaz et al. (2009) studied the crystal structure of related quinazolinone compounds, providing insights into their molecular structure and potential interactions. This type of research is crucial for understanding the compound's behavior in different applications (Rimaz et al., 2009).

Antiviral Research

Ivashchenko et al. (2014) synthesized quinazolinone derivatives, similar to the mentioned compound, and evaluated their antiviral activity. These compounds showed potential against various viruses, indicating their application in antiviral research (Ivashchenko et al., 2014).

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2S/c1-3-26(4-2)15-16-28-21-12-8-6-10-19(21)23(25-24(28)30)31-17-22(29)27-14-13-18-9-5-7-11-20(18)27/h5,7,9,11H,3-4,6,8,10,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKMJIWDURVZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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